molecular formula C20H24N2O B1180864 16-O-Methyl-14,15-didehydroisovincanol CAS No. 112237-71-5

16-O-Methyl-14,15-didehydroisovincanol

Cat. No.: B1180864
CAS No.: 112237-71-5
M. Wt: 308.4 g/mol
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Description

16-O-Methyl-14,15-didehydroisovincanol: is an alkaloid compound isolated from the herbs of Melodinus khasianus Hook. f. It has a molecular formula of C20H24N2O and a molecular weight of 308.43 g/mol . This compound is known for its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-O-Methyl-14,15-didehydroisovincanol typically involves the isolation of the compound from natural sources such as Melodinus khasianus Hook. f. The process includes extraction, purification, and crystallization steps. Specific reaction conditions, such as the use of solvents like acetone and controlled temperatures, are crucial for obtaining high purity .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. These methods are optimized for efficiency and yield, ensuring the compound meets the required purity standards for research and application .

Chemical Reactions Analysis

Types of Reactions: 16-O-Methyl-14,15-didehydroisovincanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

16-O-Methyl-14,15-didehydroisovincanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 16-O-Methyl-14,15-didehydroisovincanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to cellular receptors and enzymes, thereby modulating various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting cancer cell proliferation and inducing apoptosis .

Comparison with Similar Compounds

Uniqueness: 16-O-Methyl-14,15-didehydroisovincanol is unique due to its specific methylation at the 16-O position and the presence of a didehydro structure at the 14,15 positions. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar alkaloids .

Properties

IUPAC Name

(15R,17R,19S)-15-ethyl-17-methoxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-3-20-10-6-11-21-12-9-15-14-7-4-5-8-16(14)22(17(13-20)23-2)18(15)19(20)21/h4-8,10,17,19H,3,9,11-13H2,1-2H3/t17-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXROOJTLRFORO-RLLQIKCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(N3C4=CC=CC=C4C5=C3C1N(CC5)CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12C[C@H](N3C4=CC=CC=C4C5=C3[C@H]1N(CC5)CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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